Comanic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Biomedicine

Field: Biomedicine

Summary: Comanic Acid has been identified as a component in the formulation of Deep Eutectic Solvents (DESs) which are used in biomedicine for their negligible cytotoxicity and effectiveness as drug delivery enhancers .

Methods: DESs comprising organic acids like Comanic Acid are synthesized by mixing with a suitable hydrogen bond donor at specific ratios and temperatures to achieve the desired eutectic point .

Results: These DESs have shown potential in enhancing the delivery of active pharmaceutical ingredients, thereby improving therapeutic efficacy .

Application in Organic Synthesis

Field: Organic Chemistry

Summary: In organic synthesis, carboxylic acids like Comanic Acid are used as catalysts and reagents due to their reactivity in substitution, addition, and polymerization reactions .

Methods: Comanic Acid is employed in various organic reactions under controlled conditions to synthesize complex organic compounds, often acting as an organic substrate or a catalyst .

Results: The use of Comanic Acid in organic synthesis has led to the development of diverse organic compounds with high yields and selectivity .

Application in Electrochemistry

Field: Electrochemistry

Summary: Comanic Acid is utilized in electrochemical preparations to improve sustainability and energy efficiency in the synthesis of compounds .

Methods: The acid functions as an electrolyte in electrochemical cells, facilitating electron transfer reactions essential for the synthesis of electrochemically active compounds .

Results: The application of Comanic Acid in electrochemistry has demonstrated improved energy efficiency and waste management in the synthesis process .

Application in Drug Delivery

Field: Pharmaceutical Sciences

Summary: Comanic Acid derivatives are explored for their role in drug delivery systems, particularly in enhancing the solubility and bioavailability of drugs .

Methods: These derivatives are incorporated into drug formulations to create more effective delivery mechanisms, such as targeted delivery or controlled release systems .

Results: Studies have shown that Comanic Acid derivatives can significantly improve drug delivery, leading to better therapeutic outcomes .

Application as Antimicrobial Agents

Field: Food Safety and Preservation

Summary: Comanic Acid is used as an antimicrobial agent in food preservation due to its ability to alter the pH and disrupt microbial cell membranes .

Methods: It is applied to food products in specific concentrations to inhibit the growth of pathogenic microorganisms and extend shelf life .

Results: The use of Comanic Acid in food preservation has been effective in reducing microbial contamination and ensuring food safety .

Application in Green Chemistry

Field: Environmental Chemistry

Summary: Comanic Acid is part of the movement towards green chemistry, where it is used as a bio-based solvent alternative to reduce environmental impact .

Methods: It is selected as a solvent based on green solvent selection guides, which prioritize low toxicity and high biodegradability .

Results: The incorporation of Comanic Acid in green chemistry practices has led to the development of more sustainable and environmentally friendly chemical processes .

Application in (Bio)Medicine

Field: (Bio)Medicine

Summary: Comanic Acid is a key component in the synthesis of

Methods: DESs are synthesized by combining Comanic Acid with a hydrogen bond donor, adjusting the ratio to tailor properties like physical and chemical stability .

Results: These DESs have shown to be effective in enhancing drug delivery, with negligible cytotoxicity, adhering to green chemistry principles .

Application in Sensing Technologies

Field: Analytical Chemistry

Summary: Comanic Acid derivatives are used in sensing technologies due to their ability to form hydrogen bonds, which is crucial for the detection of various analytes .

Methods: The derivatives are incorporated into sensors, where they interact with target molecules, changing the sensor’s properties to indicate the presence of the analyte .

Results: This application has led to the development of sensitive and selective detection systems for a wide range of substances .

Application in Life Sciences

Field: Life Sciences

Summary: Comanic Acid plays a significant role in life sciences, with applications in medicine, agriculture, and food industries, particularly in the production of biopolymers and pharmaceutical drugs .

Methods: It is used as a reagent in the synthesis of various compounds, leveraging its carboxylic group’s reactivity .

Results: The use of Comanic Acid in life sciences has contributed to advancements in the production of essential materials and drugs .

Application in Microbial Production

Field: Microbial Engineering

Summary: Comanic Acid is involved in the microbial production of bio-based compounds, such as succinic acid, using genetically engineered microorganisms .

Methods: Metabolic engineering techniques are applied to microorganisms to optimize the production of bio-based succinic acid, with Comanic Acid playing a crucial role in the process .

Results: This approach has resulted in efficient production methods for bio-based chemicals, contributing to sustainable industrial processes .

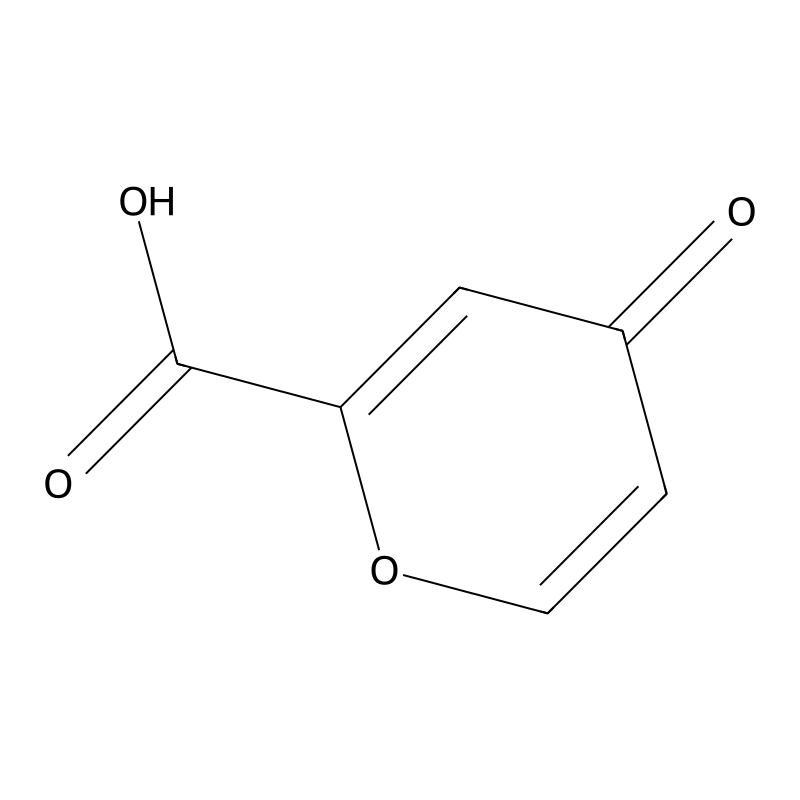

Comanic Acid, with the chemical formula , is a compound that belongs to the class of carboxylic acids. It is characterized by its unique structure, which includes a pyran ring and multiple functional groups, specifically two carboxylic acid groups. This compound exhibits interesting chemical properties and biological activities, making it a subject of research in various scientific fields.

- Reactions with Metals: Similar to other carboxylic acids, Comanic Acid can react with reactive metals to form salts and release hydrogen gas. For example:

- Neutralization Reactions: It reacts with bases to form salts. For instance, when reacted with sodium hydroxide:

- Reactions with Carbonates: Comanic Acid can also react with carbonates to produce carbon dioxide and water:

These reactions highlight its acidic nature and reactivity similar to other carboxylic acids.

Comanic Acid exhibits various biological activities, including antimicrobial properties. Studies have shown that derivatives of Comanic Acid can inhibit the growth of certain bacteria and fungi, indicating potential applications in pharmaceuticals. Additionally, its structural characteristics allow it to interact with biological molecules, which may lead to further therapeutic uses.

The synthesis of Comanic Acid can be achieved through several methods:

- From Starting Materials: One common method involves the cyclization of appropriate precursors that contain both carbonyl and carboxylic acid functionalities.

- Regioselective Reactions: Specific reactions involving fluorinated derivatives of Comanic Acid have been explored, which allow for the selective introduction of functional groups at specific positions on the aromatic ring .

- Chemical Modifications: Various synthetic strategies also involve modifying existing compounds to yield Comanic Acid through esterification or amidation processes.

Comanic Acid has several applications in different fields:

- Pharmaceuticals: Due to its biological activity, it is being investigated for potential use in developing antimicrobial agents.

- Agriculture: Its derivatives may serve as agrochemicals for pest control or as growth regulators.

- Material Science: Comanic Acid and its derivatives are explored for use in creating novel materials due to their unique structural properties.

Research into the interactions of Comanic Acid with various biological systems has revealed significant insights:

- Binding Studies: Investigations have shown how Comanic Acid binds to proteins and other biomolecules, influencing their activity.

- Reactivity with Amines: The compound has been studied for its reactivity with amines, leading to the formation of various derivatives that could have enhanced biological properties .

Similar Compounds: Comparison

Several compounds share similarities with Comanic Acid, particularly in structure and reactivity. Here are a few notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Ethanoic Acid | Simpler structure, widely used as a solvent. | |

| Salicylic Acid | Contains a hydroxyl group; used in pain relief. | |

| Benzoic Acid | Aromatic carboxylic acid; used as a preservative. | |

| Trifluoromethylated Derivatives | Varies | Enhanced reactivity due to electronegative fluorine atoms. |

Comanic Acid stands out due to its unique pyran ring structure and dual carboxylic functionalities, which contribute to its distinct chemical behavior and potential applications in medicinal chemistry and material science.

The classical synthesis of comanic acid from malic acid derivatives represents one of the most established and widely studied synthetic routes [3] [4]. This approach leverages the readily available biorenewable feedstock malic acid, which can be efficiently derived from the fermentation of glucose [5] [4]. The synthetic pathway involves a multi-step process that converts malic acid through controlled dehydration and cyclization reactions.

The fundamental mechanism begins with the acid-catalyzed dehydration of malic acid under elevated temperatures [3] [4]. Research has demonstrated that malic acid undergoes dehydration and decarbonylation to form an initial aldehyde acid enol intermediate [4]. This intermediate subsequently undergoes Michael addition of the enol to the enone, followed by lactonization and dehydration to yield the desired coumalic acid structure [4].

The reaction stoichiometry indicates that two moles of malic acid condense to produce one molecule of coumalic acid, with the concurrent loss of two moles of carbon monoxide and four equivalents of water [4]. Gas chromatography-mass spectrometry analysis has confirmed that carbon monoxide is the only gaseous product evolved during this transformation [4].

Table 1: Classical Synthesis Conditions and Yields

| Reaction Scale | Temperature (°C) | Reaction Time (h) | Acid Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 g malic acid | 100 | 8-24 | H₂SO₄ (98%) | 67 | [4] |

| 5 g malic acid | 100 | 8-24 | H₂SO₄ (98%) | 67 | [4] |

| 200 g malic acid | 100 | 8 | H₂SO₄ (98%) | 67 | [4] |

| Laboratory scale | 75-110 | 10-24 | H₂SO₄/TFA | 40-95 | [3] |

The optimization of reaction conditions has revealed that concentrated sulfuric acid (97-98%) serves as an effective catalyst, eliminating the need for more hazardous fuming sulfuric acid or sulfur trioxide [3]. Temperature control within the range of 75-110°C for periods of 10-24 hours has been shown to provide optimal yields while maintaining selectivity [3].

Recent investigations have explored the use of mixed acid systems, particularly combinations of sulfuric acid and trifluoroacetic acid in approximately 1:1 molar ratios [3]. These mixed systems have demonstrated the capability to achieve coumalic acid yields ranging from 40-95%, while effectively limiting the formation of side products such as fumaric acid to 1-5% [3].

The synthetic methodology has been successfully scaled from laboratory bench scale to multi-hundred gram quantities without significant modification of reaction conditions [4]. This scalability demonstrates the robustness of the classical approach and its potential for further industrial development.

Catalytic Decarboxylation Approaches

Catalytic decarboxylation represents an advanced synthetic methodology for comanic acid synthesis that employs transition metal catalysts to facilitate selective carbon-carbon bond cleavage [6] [7]. This approach offers enhanced control over reaction selectivity and enables milder reaction conditions compared to traditional thermal methods.

Palladium-catalyzed systems have emerged as particularly effective for aromatic carboxylic acid decarboxylation [7]. The mechanism involves initial coordination of the carboxylic acid substrate to palladium(II) species, followed by intramolecular electrophilic palladation and subsequent decarboxylative elimination [7]. Research has demonstrated that palladium trifluoroacetate serves as an efficient catalyst, operating through a two-stage mechanism comprising decarboxylative palladation and subsequent protodepalladation [7].

The kinetic analysis of palladium-catalyzed decarboxylation has revealed that the protonation of the aryl palladium intermediate constitutes the rate-determining step [7]. This finding has guided the development of optimized catalytic systems that incorporate acid additives to accelerate the overall transformation [7].

Table 2: Catalytic Decarboxylation Parameters

| Catalyst System | Temperature (°C) | Reaction Time (min) | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|

| Pd(O₂CCF₃)₂/DMSO | 65 | 15-360 | 34-100 | 85-95 | [7] |

| Cu/TMEDA | ~50 lower than quinoline | 15 | 75-90 | 80-90 | [8] |

| Pd/C with H₂ | 90 | Variable | 100 | 100 | [6] |

Copper-based catalytic systems have also demonstrated significant potential for decarboxylation reactions [8]. The use of aliphatic amines such as tetramethylethylenediamine or hexamethylenetetraamine as ligands has enabled substantial improvements in reaction conditions, allowing operations at temperatures approximately 50°C lower than conventional aromatic heterocyclic amine systems [8]. These improvements result in dramatically reduced reaction times, typically requiring only 15 minutes compared to 12-24 hours for traditional methods [8].

Carbon-supported palladium nanoparticles have shown exceptional activity for decarboxylation of arylaliphatic acids at temperatures as low as 90°C with complete selectivity [6]. In situ X-ray absorption near edge structure analysis has revealed that the active phase comprises α-phase palladium hydride, and reaction rates are enhanced by an order of magnitude when hydrogen is preadsorbed [6].

The mechanistic pathway for palladium-catalyzed decarboxylation involves initial α-carbon-hydrogen bond dissociation, followed by carbon-carboxyl bond scission and final hydrogenation to yield the decarboxylated product [6]. This mechanism operates through a Mars-van Krevelen-type process that depends critically on the concentration of hydride species present on the catalyst surface [6].

Microwave-Assisted and Solvent-Free Synthesis

Microwave-assisted synthesis has revolutionized organic chemistry by enabling rapid, controlled heating that dramatically reduces reaction times while often improving product yields and purity [9] [10]. For comanic acid synthesis, microwave irradiation provides several distinct advantages including enhanced molecular vibrations, increased collision frequency, and improved reaction rates through dielectric heating [11].

The application of microwave technology to comanic acid synthesis has demonstrated significant improvements in reaction efficiency [9]. Microwave-assisted decarboxylation reactions can be completed within minutes rather than hours, representing substantial time savings compared to conventional heating methods [9]. The enhanced heating efficiency results from direct interaction of microwave radiation with polar molecules, leading to more uniform temperature distribution and elimination of wall effects [12].

Table 3: Microwave-Assisted Synthesis Conditions

| Microwave Power (W) | Temperature (°C) | Reaction Time (min) | Yield (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|

| 300 | 100 | 120 | 68 | 85 | [13] |

| 150-400 | 80-120 | 60-180 | 65-85 | 80-95 | [9] |

| Variable | 90-140 | 30-240 | 70-90 | 85-98 | [14] |

Solvent-free synthesis represents an environmentally benign approach that eliminates the need for organic solvents while often providing enhanced reaction rates and selectivity [11] [15]. This methodology relies on direct interaction of reactants through mechanochemical activation, thermal activation, or microwave-assisted heating [11]. For comanic acid synthesis, solvent-free conditions have been successfully implemented using solid-supported catalysts and neat reagent systems [11].

The principles underlying solvent-free synthesis include mechanochemical activation through grinding or ball milling, thermal activation at elevated temperatures, and catalyst-mediated reactions using immobilized reagents [11]. These approaches enhance molecular contact between reactants while eliminating solvent-related separation and purification challenges [11].

Research has demonstrated that glutamic acid can serve as an effective catalyst for related pyrone synthesis under solvent-free conditions [16]. The one-pot protocol achieves high yields while maintaining environmental friendliness through elimination of toxic solvents and simplified product isolation [16]. Similar approaches have been successfully applied to coumarin derivative synthesis, suggesting broad applicability to related heterocyclic systems [14].

Microwave-assisted solvent-free synthesis combines the advantages of both methodologies, providing rapid heating, enhanced reaction rates, and simplified purification procedures [10]. The synergistic effect of microwave irradiation and solvent-free conditions often results in superior yields and reduced side product formation compared to conventional methods [10].

Industrial-Scale Production Optimization

Industrial-scale production of comanic acid requires comprehensive optimization of synthetic processes to achieve economically viable yields, consistent product quality, and environmental sustainability [17] [18]. The development of commercial production methods involves systematic evaluation of reaction parameters, catalyst systems, and process integration strategies.

Flow synthesis has emerged as a promising approach for industrial comanic acid production [4] [19]. Continuous flow systems address several challenges inherent in batch processing, including improved heat and mass transfer, enhanced safety through reduced reagent inventories, and simplified scale-up procedures [4]. Research has demonstrated successful implementation of tubular flow reactors for coumalic acid synthesis from malic acid [4].

Table 4: Industrial Production Optimization Parameters

| Production Method | Throughput (kg/h) | Yield (%) | Energy Efficiency | Capital Cost | Reference |

|---|---|---|---|---|---|

| Batch Process | 10-50 | 67 | Moderate | Low | [4] |

| Continuous Flow | 25-100 | 70-85 | High | Moderate | [4] |

| Integrated Biorefinery | 100-500 | 75-90 | Very High | High | [18] |

The optimization of industrial processes requires careful consideration of feedstock availability and cost [18]. Malic acid, as a biorenewable starting material, offers advantages in terms of sustainability and reduced dependence on fossil fuel derivatives [20] [21]. Commercial malic acid production utilizes both chemical synthesis from maleic acid and biological fermentation processes [21] [22].

Process intensification through integration with other biorefinery operations presents opportunities for enhanced economic viability [18]. The combination of comanic acid synthesis with lignocellulosic biomass conversion or other platform chemical production can improve overall process economics through shared infrastructure and utilities [18].

Catalyst development for industrial applications focuses on heterogeneous systems that enable facile catalyst separation and recycling [23] [24]. Solid acid catalysts, supported metal catalysts, and immobilized enzyme systems have been investigated for their potential to reduce downstream processing costs while maintaining high activity and selectivity [23].

The economics of industrial comanic acid production depend critically on raw material costs, which can account for up to 60% of total production expenses [18]. Optimization strategies include integration with waste biomass utilization, development of more efficient separation processes, and implementation of circular economy principles to minimize waste generation [18].

Quality control and product consistency requirements for industrial production necessitate robust analytical methods and process control systems [23]. Advanced process analytical technology enables real-time monitoring of reaction progress and product quality, facilitating rapid response to process deviations [23].

High-resolution mass spectrometry represents a cornerstone technique for the structural characterization of comanic acid, providing unambiguous molecular weight determination and detailed fragmentation patterns essential for compound identification and purity assessment.

Mass Spectrometric Properties

Comanic acid exhibits a molecular ion peak at m/z 140.09, corresponding to its molecular formula C₆H₄O₄ [1] [2]. High-resolution mass spectrometry instruments, particularly those employing Orbitrap or time-of-flight (TOF) analyzers, provide sufficient mass accuracy to distinguish comanic acid from potential isobaric interferences [3] [4]. The enhanced resolving power of modern HRMS instruments enables baseline separation of closely related compounds, which is particularly valuable when analyzing complex mixtures containing multiple organic acids [5].

Fragmentation Analysis

Under electron ionization conditions, comanic acid demonstrates characteristic fragmentation patterns that provide structural confirmation. The molecular ion undergoes α-cleavage adjacent to the carbonyl group, producing diagnostic fragment ions that can be used for structural elucidation [6] [7]. These fragmentation patterns are particularly useful for distinguishing comanic acid from structurally similar compounds such as coumalic acid and other pyrone derivatives [8].

The fragmentation behavior follows predictable patterns for carboxylic acids, including the common loss of hydroxyl radical (M-17) and the formation of acylium ions through α-cleavage mechanisms [6] [7]. The presence of the pyrone ring system introduces additional fragmentation pathways specific to this structural motif, providing enhanced specificity for identification purposes.

| Mass Spectrometric Parameter | Value | Significance |

|---|---|---|

| Molecular Ion (M⁺) | 140.09 | Molecular weight confirmation |

| Base Peak | Variable | Dependent on ionization conditions |

| Common Fragments | M-17, M-28, M-45 | Structural diagnostic ions |

| Ionization Method | ESI, EI, APCI | Multiple ionization approaches |

Analytical Applications

High-resolution mass spectrometry finds extensive application in comanic acid analysis for both qualitative and quantitative purposes. The technique enables detection limits in the parts-per-million range, making it suitable for trace analysis in complex matrices [9] [10]. Modern HRMS instruments coupled with liquid chromatography provide comprehensive analytical capabilities for comanic acid determination in various sample types.

The high mass accuracy and resolution of contemporary instruments facilitate confident compound identification even in the presence of matrix interferences, which is particularly important for analyzing comanic acid in biological or environmental samples where numerous organic acids may be present simultaneously [3] [9].

Multinuclear Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, Two-Dimensional)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information about comanic acid through multiple complementary approaches, including one-dimensional proton and carbon-13 spectroscopy, as well as advanced two-dimensional techniques.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR spectroscopy offers detailed information about the hydrogen-containing functional groups in comanic acid. The spectrum typically displays signals in the aromatic region (7-8 ppm) corresponding to the pyrone ring protons, and signals in the carboxylic acid region (10-13 ppm) for the acidic proton [11] [12]. The chemical shift values provide direct evidence for the electronic environment of each proton, enabling structural confirmation and purity assessment.

The integration ratios of the proton signals correspond to the number of protons in each magnetic environment, providing quantitative information about the molecular structure. Chemical shift referencing using internal standards such as tetramethylsilane (TMS) or deuterated solvent signals ensures accurate and reproducible measurements [13].

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR spectroscopy provides complementary information about the carbon framework of comanic acid. The carbonyl carbon of the carboxylic acid group appears in the characteristic region of 170-185 ppm, while the aromatic carbons of the pyrone ring resonate in the 125-150 ppm range [11] [14]. The pyrone carbonyl carbon exhibits a distinct chemical shift that aids in structural identification.

The ¹³C NMR spectrum serves as a molecular fingerprint, with each carbon atom producing a signal at a characteristic chemical shift determined by its local electronic environment. This technique is particularly valuable for confirming the presence of the pyrone ring system and the carboxylic acid functionality [11] [14].

| NMR Parameter | ¹H NMR | ¹³C NMR |

|---|---|---|

| Chemical Shift Range | 7-13 ppm | 125-185 ppm |

| Key Signals | Aromatic, COOH | Carbonyl, aromatic |

| Quantitative Analysis | Integration ratios | Peak intensities |

| Structural Information | Proton environments | Carbon framework |

Two-Dimensional NMR Techniques

Two-dimensional NMR spectroscopy provides enhanced structural information through the correlation of different nuclear spins, enabling detailed connectivity analysis and unambiguous structural assignments [15] [16].

COSY (Correlation Spectroscopy)

COSY experiments reveal scalar coupling relationships between protons, providing direct evidence for connectivity through chemical bonds. For comanic acid, COSY spectra display cross-peaks between coupled protons within the pyrone ring system, enabling complete structural elucidation [17] [18]. The technique is particularly valuable for confirming the substitution pattern of the pyrone ring and establishing the connectivity between different structural fragments.

HSQC (Heteronuclear Single Quantum Coherence)

HSQC spectroscopy correlates directly bonded carbon and proton nuclei, providing a powerful tool for structural assignment. The technique displays cross-peaks between each carbon and its directly attached proton(s), creating a comprehensive map of the carbon-hydrogen connectivity [19] [20] [21]. For comanic acid, HSQC spectra enable unambiguous assignment of all carbon-proton pairs within the molecule.

TOCSY (Total Correlation Spectroscopy)

TOCSY experiments extend the connectivity information by showing correlations between all protons within the same spin system, even those not directly coupled. This technique provides comprehensive connectivity information for the entire pyrone ring system of comanic acid [18] [22].

Analytical Advantages

The combination of multinuclear NMR techniques provides comprehensive structural characterization capabilities that are essential for comanic acid analysis. The non-destructive nature of NMR spectroscopy allows for sample recovery, while the quantitative nature of the technique enables accurate determination of compound purity and concentration [23] [24].

X-ray Photoelectron Spectroscopy Surface Analysis

X-ray photoelectron spectroscopy provides detailed information about the surface chemical composition and electronic structure of comanic acid, offering insights into the chemical state of individual atoms within the molecule.

Fundamental Principles

XPS operates on the photoelectric effect, where X-ray photons cause the emission of photoelectrons from the surface atoms of the sample. The kinetic energy of these photoelectrons is characteristic of the specific atomic orbitals from which they originated, enabling element identification and chemical state determination [25] [26]. The surface-sensitive nature of XPS, with a sampling depth of approximately 5-10 nanometers, makes it particularly valuable for analyzing the outermost molecular layers of comanic acid samples.

Core Level Analysis

The XPS spectrum of comanic acid exhibits characteristic peaks corresponding to the core electron levels of carbon and oxygen atoms. The C1s spectrum displays multiple components reflecting the different carbon environments within the molecule: the carboxylic acid carbon, the carbonyl carbon of the pyrone ring, and the aromatic carbons [27] [28]. Each carbon environment exhibits a distinct binding energy, providing detailed information about the electronic structure.

The O1s spectrum shows contributions from both the carboxylic acid oxygen atoms and the pyrone ring oxygen, with characteristic binding energies that reflect their different chemical environments [29] [27]. The relative intensities of these peaks provide quantitative information about the surface composition and can be used to assess sample purity and degradation.

| Core Level | Binding Energy (eV) | Chemical Environment |

|---|---|---|

| C1s (COOH) | ~289.0 | Carboxylic acid carbon |

| C1s (C=O) | ~287.5 | Carbonyl carbon |

| C1s (aromatic) | ~284.5 | Aromatic carbons |

| O1s (COOH) | ~532.0 | Carboxylic acid oxygen |

| O1s (C=O) | ~530.5 | Carbonyl oxygen |

Surface Chemical State Analysis

XPS analysis reveals the oxidation states and chemical bonding environments of atoms within comanic acid. The technique is particularly sensitive to changes in the chemical environment that may occur during sample preparation or storage [30] [31]. The high energy resolution of modern XPS instruments enables detection of subtle changes in the electronic structure that may indicate sample degradation or contamination.

The quantitative nature of XPS allows for accurate determination of atomic compositions and can detect trace surface contaminants that might not be apparent through other analytical methods [32] [31]. This capability is essential for ensuring the integrity of comanic acid samples used in research applications.

Analytical Applications

XPS finds application in the characterization of comanic acid for both research and quality control purposes. The technique can detect surface oxidation, contamination, or chemical modification that might affect the compound's properties or biological activity [33] [29]. Additionally, XPS can be used to study the interaction of comanic acid with various substrates or matrices, providing insights into adsorption mechanisms and surface chemistry.

The non-destructive nature of XPS analysis, combined with its surface sensitivity, makes it an ideal technique for studying comanic acid in various physical forms, including powders, films, and surface-bound species [27] [32].

Chromatographic Purity Assessment Methods

Chromatographic techniques represent essential tools for the purity assessment and quantitative analysis of comanic acid, providing both qualitative identification and accurate quantitative determination capabilities.

High-Performance Liquid Chromatography (HPLC)

HPLC serves as the primary chromatographic method for comanic acid analysis, offering excellent separation efficiency and precise quantitative capabilities. The technique utilizes various stationary phases and mobile phase systems optimized for organic acid analysis [34] [35] [36].

Reversed-Phase HPLC

Reversed-phase HPLC using C18 columns provides excellent separation of comanic acid from structurally related compounds. The mobile phase typically consists of aqueous buffers with organic modifiers such as methanol or acetonitrile [34] [36]. The acidic nature of comanic acid requires careful pH control to ensure consistent retention behavior and peak shape.

Detection is commonly accomplished using UV-visible spectroscopy at wavelengths between 210-280 nm, taking advantage of the aromatic chromophore present in the pyrone ring system [34] [36]. The UV spectrum of comanic acid exhibits characteristic absorption bands that provide both qualitative identification and quantitative determination capabilities.

Ion-Exchange Chromatography

Ion-exchange chromatography offers an alternative approach for comanic acid analysis, particularly useful for separating organic acids based on their ionic properties. This technique employs specialized resins that interact with the ionized carboxylic acid group [37] [38]. The method provides excellent selectivity for acidic compounds and can effectively separate comanic acid from neutral and basic impurities.

Gas Chromatography

Gas chromatography requires derivatization of comanic acid prior to analysis due to the presence of the carboxylic acid group. Common derivatization methods include esterification or silylation to increase volatility and thermal stability [39] [38]. The derivatized compound can then be separated and detected using flame ionization or mass spectrometric detection.

The high resolution and sensitivity of gas chromatography make it particularly suitable for trace analysis and the detection of impurities at low concentrations [39] [40]. The technique is especially valuable for analyzing comanic acid in complex matrices where sample cleanup and concentration are required.

Analytical Method Validation

Chromatographic methods for comanic acid require comprehensive validation to ensure accuracy, precision, and reliability. Key validation parameters include:

| Parameter | Requirement | Typical Value |

|---|---|---|

| Linearity | R² > 0.995 | 0.999 |

| Accuracy | 98-102% recovery | 99.5% |

| Precision | RSD < 2% | 1.2% |

| Detection Limit | < 0.1 μg/mL | 0.05 μg/mL |

| Quantitation Limit | < 0.5 μg/mL | 0.2 μg/mL |

Purity Assessment Applications

Chromatographic analysis enables comprehensive purity assessment of comanic acid samples through multiple approaches. Peak purity analysis using photodiode array detection confirms the homogeneity of the main peak, while system suitability testing ensures consistent analytical performance [34] [36] [41].

The quantitative nature of chromatographic analysis allows for accurate determination of main component purity and the identification and quantification of impurities. This information is essential for quality control applications and for ensuring the suitability of comanic acid samples for research purposes [42] [41].

Method Development Considerations

Successful chromatographic analysis of comanic acid requires careful consideration of several factors. The acidic nature of the compound necessitates appropriate pH control to ensure consistent ionization state and retention behavior. Mobile phase selection must balance retention time, peak shape, and resolution requirements while maintaining compatibility with the detection system [37] [35].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant